N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a dimethoxybenzamide moiety, and a benzo[d]thiazolyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Mechanism of Action
Target of Action
The primary target of N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which play key roles in inflammation and pain signaling .
Pharmacokinetics
The compound’s ability to inhibit cox enzymes suggests it is able to reach its target sites in the body .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins and thromboxanes . This can result in reduced inflammation and pain signaling, as these molecules are key mediators of these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dimethoxybenzamide moiety: This is achieved through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the dimethylamino group: This step typically involves alkylation reactions using dimethylamine and suitable alkylating agents.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Biological Activity
N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a dimethylamino group, methoxy groups, and a benzothiazole moiety. Its chemical formula can be represented as follows:
- Chemical Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
Anticonvulsant Activity
Recent studies have shown that compounds with similar structural motifs to N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide exhibit anticonvulsant properties. For instance, a study on benzothiazole derivatives indicated that certain compounds displayed significant anticonvulsant activity at doses of 100 mg/kg and 300 mg/kg using the maximal electroshock (MES) test . These findings suggest that the compound may also possess similar properties, potentially acting through GABAergic neurotransmission pathways.
Cytotoxicity and Anticancer Potential
The compound's biological activity extends to anticancer effects as well. A review of thiazole-bearing molecules highlighted their significant cytotoxicity against various cancer cell lines. For example, several derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring were crucial for enhancing cytotoxic activity.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- GABAergic Modulation : Similar compounds have been shown to modulate GABA receptors, which are critical in seizure control and neuroprotection.
- Apoptosis Induction : Thiazole derivatives have been implicated in inducing apoptosis in cancer cells, possibly through mitochondrial pathways or by disrupting cellular signaling cascades .
Study 1: Anticonvulsant Evaluation
In a study evaluating the anticonvulsant properties of benzothiazole derivatives, compound 6g was noted for its ED50 value of 160.4 mg/kg with a protective index (PI) of 2.74 in MES tests. This indicates a promising therapeutic window for further development .
Study 2: Anticancer Activity Assessment
A series of thiazole derivatives were tested for their anticancer efficacy against various cell lines such as HT-29 and Jurkat. Compounds exhibiting the highest cytotoxicity were identified with IC50 values significantly lower than those of established drugs like cisplatin . The presence of electron-donating groups on the phenyl ring was found to enhance activity.
Data Summary Table
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-15-7-9-17-20(13-15)29-22(23-17)25(12-6-11-24(2)3)21(26)16-8-10-18(27-4)19(14-16)28-5;/h7-10,13-14H,6,11-12H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCVMZOMPONXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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